5,8-Dihydro-8,8-diphenyl-indeno[2,1-c]carbazole
Overview
Description
5,8-Dihydro-8,8-diphenyl-indeno[2,1-c]carbazole: is an organic compound with the molecular formula C₃₁H₂₁N It is a member of the indeno[2,1-c]carbazole family, characterized by its unique structural framework that includes both indene and carbazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dihydro-8,8-diphenyl-indeno[2,1-c]carbazole typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of a palladium-catalyzed coupling reaction followed by cyclization to form the indeno[2,1-c]carbazole core.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, likely due to its specialized applications. the synthesis on a larger scale would involve optimization of the laboratory methods to ensure higher yields and purity, possibly incorporating continuous flow techniques and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,8-Dihydro-8,8-diphenyl-indeno[2,1-c]carbazole can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often facilitated by reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) or organometallic reagents (e.g., Grignard reagents).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce fully saturated analogs.
Scientific Research Applications
Chemistry: In chemistry, 5,8-Dihydro-8,8-diphenyl-indeno[2,1-c]carbazole is studied for its electronic properties and potential use in organic semiconductors.
Biology and Medicine: While specific biological applications are less documented, compounds with similar structures are often investigated for their potential as pharmaceutical agents due to their ability to interact with biological macromolecules.
Industry: In industry, this compound may be explored for use in organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable electronic properties.
Mechanism of Action
The mechanism of action of 5,8-Dihydro-8,8-diphenyl-indeno[2,1-c]carbazole involves its interaction with molecular targets through its conjugated π-system. This allows it to participate in electron transfer processes, making it useful in electronic applications. The specific pathways and targets would depend on the context of its use, such as in electronic devices or potential pharmaceutical applications.
Comparison with Similar Compounds
Indeno[2,1-c]carbazole: Lacks the diphenyl substitution, which may affect its electronic properties.
Carbazole: A simpler structure without the indene moiety, leading to different reactivity and applications.
Indene: Does not contain the carbazole core, resulting in distinct chemical behavior.
Uniqueness: 5,8-Dihydro-8,8-diphenyl-indeno[2,1-c]carbazole is unique due to the presence of both indene and carbazole moieties, along with the diphenyl substitution. This combination imparts specific electronic properties that are advantageous for applications in organic electronics and materials science.
Properties
IUPAC Name |
14,14-diphenyl-9-azapentacyclo[11.7.0.02,10.03,8.015,20]icosa-1(13),2(10),3,5,7,11,15,17,19-nonaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H21N/c1-3-11-21(12-4-1)31(22-13-5-2-6-14-22)25-17-9-7-15-23(25)29-26(31)19-20-28-30(29)24-16-8-10-18-27(24)32-28/h1-20,32H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZBCJBTDKQBCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C42)C5=C(C=C3)NC6=CC=CC=C65)C7=CC=CC=C7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H21N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901249765 | |
Record name | 5,8-Dihydro-8,8-diphenylindeno[2,1-c]carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901249765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1259280-39-1 | |
Record name | 5,8-Dihydro-8,8-diphenylindeno[2,1-c]carbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1259280-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,8-Dihydro-8,8-diphenylindeno[2,1-c]carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901249765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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